D-ribitol 1-phosphate(2-)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H11O8P-2 |
|---|---|
Molecular Weight |
230.11 g/mol |
IUPAC Name |
[(2S,3R,4R)-2,3,4,5-tetrahydroxypentyl] phosphate |
InChI |
InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/p-2/t3-,4+,5-/m1/s1 |
InChI Key |
VJDOAZKNBQCAGE-MROZADKFSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@H](COP(=O)([O-])[O-])O)O)O)O |
Canonical SMILES |
C(C(C(C(COP(=O)([O-])[O-])O)O)O)O |
Origin of Product |
United States |
Biosynthetic Pathways and Regulation of D Ribitol 1 Phosphate 2 Metabolism
Bacterial Biosynthesis of Ribitol (B610474) Phosphate-Containing Cell Wall Polymers
In the bacterial domain, D-ribitol 1-phosphate(2-) is a fundamental building block for the synthesis of complex anionic polymers that are integral to the cell wall of many Gram-positive bacteria and the capsules of certain encapsulated bacteria. These polymers, including wall teichoic acids (WTAs), lipoteichoic acids (LTAs), and capsular polysaccharides, are crucial for maintaining cell shape, regulating cell division, and mediating interactions with the host environment.
D-Ribitol 1-Phosphate(2-) as a Monomer for Wall Teichoic Acids (WTAs) and Lipoteichoic Acids (LTAs)
Wall teichoic acids (WTAs) are anionic polymers covalently linked to the peptidoglycan of most Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae. nih.govwikipedia.org Lipoteichoic acids (LTAs) are similarly structured but are anchored to the cytoplasmic membrane via a glycolipid. nih.gov Both WTAs and LTAs can be composed of repeating units of glycerol phosphate (B84403) or ribitol phosphate. nih.gov In the context of ribitol-containing teichoic acids, the activated form of ribitol, cytidine (B196190) diphosphate-ribitol (CDP-ribitol), serves as the direct precursor for the polymerization of the polyribitol phosphate chains that form the backbone of these structures. nih.govasm.org
The biosynthesis of these polymers is a multi-step process that begins in the cytoplasm with the synthesis of the activated monomer, CDP-ribitol, from central metabolic intermediates. This precursor is then utilized by a series of membrane-associated enzymes to assemble the final teichoic acid polymer.
The synthesis of CDP-ribitol is a crucial activation step in the biosynthesis of ribitol-containing teichoic acids. This reaction is catalyzed by a cytidylyltransferase, which transfers a cytidine monophosphate (CMP) moiety from cytidine triphosphate (CTP) to D-ribitol 5-phosphate, releasing pyrophosphate. nih.gov
In Streptococcus pneumoniae, the enzyme responsible for this activity is TarI (also known as Spr1149). nih.gov Similarly, in Staphylococcus aureus, the TarI enzyme, part of the tar gene cluster, performs this function. nih.gov In some bacteria, such as Haemophilus influenzae, this cytidylyltransferase activity is part of a bifunctional enzyme, Acs1 or Bcs1, which also possesses a reductase domain. nih.govnih.govresearchgate.net
| Enzyme | Gene | Organism | Substrates | Products |
| TarI (Spr1149) | tarI (spr1149) | Streptococcus pneumoniae | D-Ribitol 5-phosphate, CTP | CDP-ribitol, Pyrophosphate |
| TarI | tarI | Staphylococcus aureus | D-Ribitol 5-phosphate, CTP | CDP-ribitol, Pyrophosphate |
| Acs1/Bcs1 | acs1/bcs1 | Haemophilus influenzae | D-Ribitol 5-phosphate, CTP | CDP-ribitol, Pyrophosphate |
The substrate for the cytidylyltransferase, D-ribitol 5-phosphate, is synthesized from a precursor derived from the pentose (B10789219) phosphate pathway, D-ribulose 5-phosphate. This conversion is an NADPH-dependent reduction catalyzed by an alcohol dehydrogenase. nih.gov
In Streptococcus pneumoniae, this enzymatic step is carried out by TarJ (also known as Spr1148). nih.gov This enzyme utilizes NADPH as a reducing agent to convert the ketose, ribulose 5-phosphate, into the corresponding sugar alcohol, ribitol 5-phosphate. nih.gov A homologous enzyme, also named TarJ, is found in Staphylococcus aureus and performs the same function. nih.gov
| Enzyme | Gene | Organism | Substrates | Products |
| TarJ (Spr1148) | tarJ (spr1148) | Streptococcus pneumoniae | D-Ribulose 5-phosphate, NADPH | D-Ribitol 5-phosphate, NADP+ |
| TarJ | tarJ | Staphylococcus aureus | D-Ribulose 5-phosphate, NADPH | D-Ribitol 5-phosphate, NADP+ |
Once CDP-ribitol is synthesized, it is utilized as the donor substrate for the polymerization of the polyribitol phosphate chain. This process occurs on a lipid carrier in the cell membrane and is catalyzed by a series of glycosyltransferases. In Staphylococcus aureus, the enzymes TarL and TarK are responsible for this polymerization. asm.orgnih.gov
Initially, it was proposed that TarK acted as a primase, adding the first ribitol phosphate unit, while TarL functioned as the polymerase, extending the chain. However, more recent research has revealed that both TarK and TarL are bifunctional enzymes, capable of both priming and polymerization. nih.gov TarL is responsible for the synthesis of the primary and longer wall teichoic acid polymer (L-WTA), while TarK directs the synthesis of a second, shorter, and electrophoretically distinct polyribitol-containing teichoic acid (K-WTA). nih.govasm.orgnih.gov
| Enzyme | Gene | Organism | Function |
| TarL | tarL | Staphylococcus aureus | Catalyzes the priming and polymerization of the primary polyribitol phosphate chain (L-WTA). |
| TarK | tarK | Staphylococcus aureus | Catalyzes the priming and polymerization of a secondary, shorter polyribitol phosphate chain (K-WTA). |
The biosynthesis of teichoic acids is a tightly regulated process, ensuring that the appropriate type and amount of these polymers are produced in response to environmental cues. In many Gram-positive bacteria, the genes responsible for the synthesis of ribitol-containing teichoic acids are organized in tar operons, while those for glycerol-containing teichoic acids are found in tag operons.
In Staphylococcus aureus, the expression of the tar genes is subject to regulation by global regulatory networks. For instance, the accessory gene regulator (agr) system, a quorum-sensing system that controls the expression of many virulence factors, has been shown to repress the biosynthesis of the TarK-directed K-WTA. nih.govnih.gov This regulation allows the bacterium to remodel its cell surface in response to population density, which has implications for adhesion and pathogenesis. The precise molecular mechanisms underlying the regulation of the tar and tag operons can vary between different bacterial species and are often complex, involving multiple layers of control to fine-tune the composition of the cell wall.
D-Ribitol 1-Phosphate(2-) in Bacterial Capsule Polysaccharide Synthesis (e.g., Haemophilus influenzae)
Beyond its role in teichoic acid biosynthesis, D-ribitol 1-phosphate(2-) is also a key component of the capsular polysaccharides of certain encapsulated bacteria. A notable example is Haemophilus influenzae type b (Hib), a significant human pathogen. The capsular polysaccharide of Hib, known as polyribosylribitol phosphate (PRP), is a major virulence factor that protects the bacterium from the host's immune system. nih.govnih.govmetrohm.com
The repeating unit of PRP is composed of D-ribose and D-ribitol phosphate linked by a phosphodiester bond. nih.gov The biosynthesis of this polymer also relies on the availability of an activated ribitol precursor. In Haemophilus influenzae, the enzyme Acs1 is a bifunctional protein that catalyzes both the reduction of ribulose 5-phosphate to ribitol 5-phosphate and the subsequent formation of CDP-ribitol from CTP and ribitol 5-phosphate. nih.govnih.govresearchgate.net This activated donor is then utilized by a polymerase to assemble the PRP chain. The synthesis of the Hib capsule is a complex process involving a multi-enzyme machine, with specific enzymes responsible for the transfer of ribofuranosyl and ribitol-phosphate moieties to construct the final polymer. researchgate.netglycopedia.eu
| Polymer | Repeating Unit | Organism | Precursor |
| Polyribosylribitol phosphate (PRP) | D-ribose-(1-1)-D-ribitol-5-phosphate | Haemophilus influenzae type b | CDP-ribitol |
Mammalian D-Ribitol 1-Phosphate(2-) in O-Mannosyl Glycan Biosynthesis
The proper glycosylation of proteins is essential for their function, and O-mannosyl glycosylation is a critical post-translational modification for a subset of proteins, most notably α-dystroglycan. The structural integrity and function of α-dystroglycan, a key component of the dystrophin-glycoprotein complex in muscle and brain, are dependent on the correct assembly of O-mannosyl glycans. nih.govnih.govnih.gov A crucial and unique feature of these glycans in mammals is the presence of tandem ribitol-phosphate units. mdpi.com
Synthesis of CDP-Ribitol as a Donor Substrate (e.g., Isoprenoid Synthase Domain-Containing Protein (ISPD))
The journey of D-ribitol 1-phosphate(2-) into O-mannosyl glycans begins with the synthesis of an activated sugar donor, cytidine diphosphate-ribitol (CDP-ribitol). This critical step is catalyzed by the enzyme Isoprenoid Synthase Domain-Containing Protein (ISPD). mdpi.comnih.govnih.gov ISPD functions as a cytidylyltransferase, utilizing D-ribitol 5-phosphate and cytidine triphosphate (CTP) as substrates to produce CDP-ribitol and pyrophosphate. mdpi.com The availability of CDP-ribitol is a rate-limiting factor for the subsequent steps in the glycosylation pathway. nih.gov Overexpression of ISPD has been shown to increase the levels of CDP-ribitol, highlighting its central role in this process. nih.gov While the primary substrates for ISPD are D-ribitol 5-phosphate and CTP, it has also been shown to utilize D-ribose 5-phosphate, suggesting a potential alternative route for CDP-ribitol synthesis. elifesciences.org
Table 1: Key Enzymes in CDP-Ribitol Synthesis
| Enzyme | Gene | Function | Substrates | Products |
| Isoprenoid Synthase Domain-Containing Protein | ISPD | Synthesizes the activated sugar donor CDP-ribitol. mdpi.comnih.gov | D-ribitol 5-phosphate, CTP | CDP-ribitol, Pyrophosphate |
Ribitol-Phosphate Transfer to Alpha-Dystroglycan (e.g., Fukutin (FKTN), Fukutin-Related Protein (FKRP))
Once synthesized, CDP-ribitol serves as the donor substrate for two crucial glycosyltransferases: Fukutin (FKTN) and Fukutin-Related Protein (FKRP). nih.govnih.gov These enzymes are responsible for transferring the ribitol-phosphate moiety from CDP-ribitol onto the growing O-mannosyl glycan chain of α-dystroglycan. mdpi.comnih.govnih.gov FKTN and FKRP are Golgi-resident enzymes and act sequentially. nih.govfrontiersin.orgmdpi.com Mutations in the genes encoding FKTN and FKRP are associated with a group of muscular dystrophies known as dystroglycanopathies, underscoring the critical importance of this glycosylation step for muscle and brain function. nih.govfrontiersin.orgmdpi.com
Table 2: Ribitol-Phosphate Transferases
| Enzyme | Gene | Function | Donor Substrate | Acceptor Substrate |
| Fukutin | FKTN | Transfers the first ribitol-phosphate to the O-mannosyl glycan. mdpi.comnih.gov | CDP-ribitol | O-mannosyl glycan on α-dystroglycan |
| Fukutin-Related Protein | FKRP | Transfers the second ribitol-phosphate to the growing glycan chain. mdpi.comnih.gov | CDP-ribitol | Ribitol-phosphate-modified O-mannosyl glycan |
Sequential Addition of Ribitol-Phosphate Tandem Structures in Glycan Elongation
The modification of α-dystroglycan with ribitol-phosphate is not a singular event but involves the sequential addition of these units to form a tandem ribitol-phosphate structure. mdpi.com FKTN is responsible for transferring the first ribitol-phosphate onto the core M3 O-mannosyl glycan structure. mdpi.com Following this initial transfer, FKRP acts to add a second ribitol-phosphate unit, creating the characteristic tandem repeat. mdpi.comnih.gov This tandem ribitol-phosphate structure serves as a scaffold for the further elongation of the glycan chain, which is essential for the binding of α-dystroglycan to its extracellular matrix partners, such as laminin (B1169045). kegg.jpresearchgate.net
D-Ribitol 1-Phosphate(2-) in Other Metabolic Pathways
The metabolic story of D-ribitol 1-phosphate(2-) extends beyond its role in glycosylation, as it is directly linked to the pentose phosphate pathway (PPP), a fundamental route for carbohydrate metabolism.
Interconversion with D-Ribulose 5-Phosphate within the Pentose Phosphate Pathway (PPP)
The pentose phosphate pathway is a major source of NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and it also produces precursors for nucleotide biosynthesis, such as ribose 5-phosphate. frontiersin.org One of the key intermediates in the non-oxidative branch of the PPP is D-ribulose 5-phosphate. wikipedia.org This keto-pentose phosphate can be reversibly converted to other pentose phosphates, including ribose 5-phosphate and xylulose 5-phosphate. nih.gov
A key enzymatic link between the pentose phosphate pathway and D-ribitol 1-phosphate metabolism is the activity of D-ribitol 5-phosphate 2-dehydrogenase. This enzyme catalyzes the reversible conversion of D-ribitol 5-phosphate to D-ribulose 5-phosphate. nih.govqmul.ac.uk The reaction can utilize either NAD(P)+ as a cofactor. nih.gov This enzymatic activity provides a direct route for the synthesis of D-ribitol 5-phosphate from a central metabolic intermediate of the PPP. While this enzyme has been characterized in bacteria, its detailed properties and regulation in mammalian cells are still under investigation. qmul.ac.ukmicrobialtec.com The existence of this enzymatic activity in mammals suggests a dynamic interplay between the demands for O-mannosyl glycan biosynthesis and the metabolic state of the cell as reflected by the flux through the pentose phosphate pathway. nih.govelifesciences.org
Table 3: Enzyme of Interconversion
| Enzyme | EC Number | Reaction | Cofactor |
| D-ribitol 5-phosphate 2-dehydrogenase | 1.1.1.137 | D-ribitol 5-phosphate + NAD(P)+ <=> D-ribulose 5-phosphate + NAD(P)H + H+ | NAD(P)+ |
Interactions with Glycolysis and TCA Cycle Metabolites
The metabolism of D-ribitol-1-phosphate is intrinsically linked to central carbon metabolism, particularly the pentose phosphate pathway (PPP), which directly interfaces with glycolysis. The precursor for D-ribitol synthesis is D-ribulose 5-phosphate, a key intermediate of the PPP. nih.govnih.gov The PPP itself begins with the glycolytic intermediate glucose-6-phosphate. This connection establishes a critical metabolic branch point where the carbon flux can be directed toward either energy production through glycolysis and the tricarboxylic acid (TCA) cycle or toward biosynthetic pathways, including the formation of D-ribitol-1-phosphate and nucleotides.
Recent research in breast cancer cell lines has shown that supplementation with ribitol can significantly alter these central pathways. nih.gov Ribitol treatment was observed to enhance glycolysis, leading to an increase in pyruvate (B1213749) and lactate (B86563) production, while concurrently decreasing oxidative phosphorylation. nih.gov This suggests a reprogramming of cellular metabolism to favor anaerobic respiration. Furthermore, ribitol supplementation appeared to dysregulate the TCA cycle, marked by a decrease in citrate (B86180) and an increase in succinate (B1194679) and fumarate (B1241708) levels. nih.gov This metabolic shift is also associated with an increase in reduced glutathione (B108866) (GSH), indicating changes in the cellular redox state. nih.gov
The interaction is bidirectional; just as ribitol metabolism affects glycolysis and the TCA cycle, the state of these central pathways can influence ribitol synthesis. For instance, the catabolism of D-ribitol in certain bacteria ultimately yields glycolytic intermediates. In Lactobacillus casei, D-xylulose-5-phosphate derived from D-ribitol is cleaved into acetyl-phosphate and the glycolytic intermediate D-glyceraldehyde-3-P. nih.govnih.govresearchgate.net This demonstrates a mechanism by which ribitol utilization directly feeds into the glycolytic pathway. The interplay is tightly regulated to balance the cell's needs for biosynthetic precursors, reducing power (NADPH from the PPP), and energy (ATP from glycolysis and the TCA cycle).
Table 1: Impact of Ribitol Supplementation on Key Metabolic Pathways
| Metabolic Pathway | Observed Effect of Ribitol Supplementation | Key Metabolite Changes |
| Glycolysis | Enhanced | Increased Pyruvate, Increased Lactate |
| TCA Cycle | Dysregulated | Decreased Citrate, Increased Succinate, Increased Fumarate |
| Oxidative Phosphorylation | Decreased | - |
| Redox State | Altered | Increased Reduced Glutathione (GSH) |
Role in Riboflavin Biosynthesis (e.g., (3S)-3,4-Dihydroxy-2-butanone 4-phosphate synthase)
D-ribitol is a fundamental structural component of riboflavin (vitamin B2). nih.govebi.ac.uk The biosynthesis of riboflavin is a convergent pathway that utilizes precursors from different metabolic routes, one of which is the pentose phosphate pathway. nih.gov Specifically, the substrate D-ribulose 5-phosphate is converted into L-3,4-dihydroxy-2-butanone 4-phosphate, which serves as the precursor for the xylene ring of riboflavin. nih.govwikipedia.org
This critical conversion is catalyzed by the enzyme (3S)-3,4-dihydroxy-2-butanone 4-phosphate synthase, also known as RibB. nih.govwikipedia.orgacs.org The RibB enzyme is magnesium-dependent and acts on D-ribulose 5-phosphate to generate the four-carbon substrate required for the subsequent step in riboflavin synthesis, which is catalyzed by lumazine synthase. nih.govacs.orgsemanticscholar.org The reaction mechanism involves the removal of the C4 carbon atom of D-ribulose 5-phosphate in the form of formate. nih.govacs.orgsemanticscholar.org Studies have shown that the carbon atoms 1-3 of the product correspond to carbons 1-3 of the substrate, while carbon 4 of the product is derived from carbon 5 of the substrate. nih.gov This skeletal rearrangement is an intramolecular reaction. nih.gov
Table 2: Key Elements in the RibB-Catalyzed Reaction for Riboflavin Biosynthesis
| Component | Role / Description | Citation(s) |
| Substrate | D-ribulose 5-phosphate | nih.govacs.org |
| Enzyme | (3S)-3,4-dihydroxy-2-butanone 4-phosphate synthase (RibB) | wikipedia.orgacs.org |
| Cofactor | Magnesium (Mg2+) | nih.govacs.org |
| Product 1 | L-3,4-dihydroxy-2-butanone 4-phosphate | nih.gov |
| Product 2 | Formate | nih.govacs.org |
| Mechanism Highlight | Intramolecular rearrangement; C4 of substrate is released as formate. | nih.gov |
D-Ribitol 1-Phosphate(2-) in Microbial Carbon Utilization (e.g., Lactobacillus casei)
Certain strains of the bacterium Lactobacillus casei are capable of fermenting D-ribitol as a carbon source. nih.govnih.govmerckmillipore.com The utilization process begins with the transport and phosphorylation of D-ribitol. This is accomplished via a mannose-type phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS). nih.govnih.govresearchgate.net This system transports D-ribitol into the cell and simultaneously phosphorylates it, yielding intracellular D-ribitol-5-phosphate. nih.govresearchgate.net
Once inside the cell, D-ribitol-5-phosphate enters a catabolic pathway consisting of a series of enzymatic reactions. The first step involves the oxidation of D-ribitol-5-phosphate to D-ribulose-5-phosphate by the NAD+-dependent enzyme D-ribitol-5-phosphate 2-dehydrogenase. nih.govnih.govresearchgate.net Subsequently, D-ribulose-5-P 3-epimerase converts D-ribulose-5-phosphate into D-xylulose-5-P. nih.govnih.govresearchgate.net
The final step in this specific pathway involves the cleavage of D-xylulose-5-P. The enzyme D-xylulose-5-P phosphoketolase splits D-xylulose-5-P in a reaction that requires inorganic phosphate. nih.govnih.gov This cleavage produces acetyl-phosphate and D-glyceraldehyde-3-P, which is a key intermediate in the glycolytic pathway. nih.govnih.govresearchgate.net This allows the carbon from D-ribitol to be efficiently integrated into the central energy-yielding metabolism of the bacterium. researchgate.net The genes encoding the enzymes for this entire pathway have been identified in an 11-kb region of the L. casei BL23 genome. nih.govnih.govresearchgate.net
Table 3: Enzymatic Steps in D-Ribitol Catabolism in Lactobacillus casei
| Step | Enzyme | Substrate | Product(s) | Citation(s) |
| 1. Transport & Phosphorylation | Mannose-type PTS | D-ribitol | D-ribitol-5-phosphate | nih.govresearchgate.net |
| 2. Oxidation | D-ribitol-5-phosphate 2-dehydrogenase | D-ribitol-5-phosphate | D-ribulose-5-phosphate | nih.govnih.govresearchgate.net |
| 3. Epimerization | D-ribulose-5-P 3-epimerase | D-ribulose-5-phosphate | D-xylulose-5-phosphate | nih.govnih.govresearchgate.net |
| 4. Cleavage | D-xylulose-5-P phosphoketolase | D-xylulose-5-phosphate | Acetyl-phosphate + D-glyceraldehyde-3-P | nih.govnih.govresearchgate.net |
Enzymology and Structural Biology of D Ribitol 1 Phosphate 2 Interacting Proteins
Enzyme Kinetics and Mechanistic Studies
The enzymatic reactions governing the fate of D-ribitol 5-phosphate are characterized by specific kinetic profiles and catalytic mechanisms. These enzymes ensure the efficient production of CDP-ribitol and its subsequent polymerization onto acceptor molecules.
Kinetic Characterization of D-Ribitol 5-Phosphate Cytidylyltransferases (e.g., TarI, ISPD)
D-ribitol 5-phosphate cytidylyltransferases are a class of enzymes (EC 2.7.7.40) that catalyze the formation of CDP-ribitol from CTP and D-ribitol 5-phosphate, a crucial activation step. ebi.ac.uksemanticscholar.org In bacteria, this function is often carried out by the TarI enzyme, while in humans, the isoprenoid synthase domain-containing protein (ISPD) performs this role. biorxiv.orgresearchgate.net
TarI: This enzyme is essential for the synthesis of activated ribitol (B610474) required for the wall teichoic acid (WTA) biosynthesis pathway in bacteria like Staphylococcus aureus and Bacillus subtilis. nih.govuniprot.org It catalyzes the transfer of a cytidylyl group from CTP to D-ribitol 5-phosphate. researchgate.net
ISPD: The human enzyme ISPD is a key cytidylyltransferase required for the O-linked mannosylation of α-dystroglycan. qmul.ac.uk Kinetic studies have revealed that ISPD's activity with its substrate, D-ribitol 5-phosphate, does not follow standard Michaelis-Menten kinetics. Instead, it exhibits negative cooperativity, a characteristic that might serve to prevent the excessive production of CDP-ribitol within the cell. While its primary role is the synthesis of CDP-ribitol, ISPD also shows some activity toward other pentose (B10789219) phosphates, such as ribulose 5-phosphate and ribose 5-phosphate. qmul.ac.uk
| Enzyme | Substrate(s) | Kinetic Parameters | Notes |
|---|---|---|---|
| TarI | CTP, D-ribitol 5-phosphate | Data not available in searched sources | Catalyzes the formation of CDP-ribitol for bacterial wall teichoic acid synthesis. researchgate.net |
| ISPD | CTP, D-ribitol 5-phosphate | Exhibits negative cooperativity with D-ribitol 5-phosphate | Human cytidylyltransferase essential for α-dystroglycan glycosylation. qmul.ac.uk |
NAD(P)H-Dependent D-Ribitol 5-Phosphate 2-Dehydrogenase Kinetics (e.g., TarJ)
The biosynthesis of D-ribitol 5-phosphate itself is a critical upstream step. In many bacteria, this is accomplished by the enzyme D-ribitol 5-phosphate 2-dehydrogenase, encoded by the tarJ gene. This enzyme, classified as EC 1.1.1.405, catalyzes the NADP+-dependent reduction of D-ribulose 5-phosphate to D-ribitol 5-phosphate. youtube.comnih.gov
The reaction is: D-ribitol 5-phosphate + NADP+ <=> D-ribulose 5-phosphate + NADPH + H+. youtube.com
Characterization of TarJ has shown that it requires Zn2+ for its activity and is specific for NADP+ as a cofactor. youtube.comnih.gov In some bacteria, such as Haemophilus influenzae, the dehydrogenase (TarJ) and cytidylyltransferase (TarI) activities are found within a single bifunctional polypeptide, though the reactions occur in distinct active sites without substrate channeling. youtube.com
| Enzyme | Substrate(s) | Cofactor | Kinetic Parameters | Notes |
|---|---|---|---|---|
| TarJ (D-ribitol 5-phosphate 2-dehydrogenase) | D-ribulose 5-phosphate, NADPH | NADP+ | Data not available in searched sources | Requires Zn2+ for activity. youtube.comnih.gov |
Ribitol-Phosphate Polymerase Activity and Specificity (e.g., TarK, TarL, FKRP)
Once CDP-ribitol is synthesized, ribitol-phosphate polymerases or transferases catalyze its transfer onto various acceptor molecules.
S. aureus TarK and TarL: In the synthesis of polyribitol phosphate (B84403) WTA in S. aureus, TarK and TarL are paralogous enzymes that exhibit bifunctional activity. nih.gov Each enzyme can catalyze both the initial priming step (transferring the first ribitol phosphate to the linkage unit) and the subsequent polymerization of the polyribitol chain. jensenlab.org This is a departure from the model in other bacteria like B. subtilis W23, where TarK and TarL are thought to function as a distinct primase-polymerase pair. nih.gov
FKRP (Fukutin-Related Protein): In humans, FKRP is a vital ribitol-phosphate transferase involved in the glycosylation of α-dystroglycan. frontiersin.orgnih.gov Following the addition of an initial ribitol 5-phosphate to the glycan by the enzyme FKTN, FKRP catalyzes the transfer of a second ribitol 5-phosphate from the donor CDP-ribitol to the first ribitol phosphate, forming a tandem ribitol-phosphate structure. uniprot.org This modification is essential for the function of α-dystroglycan as a receptor for extracellular matrix proteins. nih.gov Functional studies have confirmed that the dimeric or oligomeric structure of FKRP is essential for its enzymatic activity. nih.gov
| Enzyme | Function | Donor Substrate | Acceptor Substrate | Notes |
|---|---|---|---|---|
| TarK (S. aureus) | Bifunctional Primase/Polymerase | CDP-ribitol | Lipid-linked linkage unit | Synthesizes a distinct form of polyribitol WTA (K-WTA). jensenlab.org |
| TarL (S. aureus) | Bifunctional Primase/Polymerase | CDP-ribitol | Lipid-linked linkage unit | Catalyzes polymerization of the primary polyribitol WTA chain. nih.govjensenlab.org |
| FKRP (Human) | Ribitol-phosphate transferase | CDP-ribitol | RboP-glycan on α-dystroglycan | Transfers the second ribitol phosphate in a tandem repeat; essential for α-dystroglycan function. uniprot.org |
Analysis of Substrate Specificity and Reaction Mechanisms
The enzymes involved in D-ribitol 1-phosphate metabolism employ specific reaction mechanisms, primarily phosphotransfer and oxidoreduction, to ensure high fidelity and efficiency.
Phosphotransfer Mechanism (TarI, TarL, FKRP): The cytidylyltransferase TarI and the polymerases/transferases TarL and FKRP all catalyze phosphotransfer reactions. This involves a nucleophilic attack on a phosphorus atom of the substrate.
For TarI , the hydroxyl group of D-ribitol 5-phosphate attacks the α-phosphate of CTP, leading to the formation of CDP-ribitol and the release of pyrophosphate.
For the polymerase TarL , a proposed mechanism suggests that a histidine residue (H300) in the active site acts as a general base, deprotonating a hydroxyl group on the terminal glycerol-phosphate of the lipid-linked acceptor. frontiersin.org This activated nucleophile then attacks the β-phosphorus of the CDP-ribitol donor substrate, resulting in the transfer of ribitol phosphate and the release of CMP. frontiersin.org The enzyme exhibits strong specificity for its donor; structural analysis reveals that an enlarged polyol-binding site in TarL accommodates the larger ribitol group of CDP-ribitol and would cause steric clashes with the smaller glycerol of CDP-glycerol. frontiersin.org
Oxidoreduction Mechanism (TarJ): The dehydrogenase TarJ catalyzes a reversible oxidoreduction reaction. It facilitates the transfer of a hydride ion from NADPH to the C2 carbonyl of D-ribulose 5-phosphate, producing D-ribitol 5-phosphate. This reaction stereospecifically creates the correct ribitol isomer required for subsequent steps.
The other mechanisms listed in the prompt outline (Dehydration, 1,2-Shift, Hydration, Deformylation) are not characteristic of the primary catalytic activities of the specific enzymes discussed (TarI, ISPD, TarJ, TarK, TarL, FKRP) based on available research.
Structural Insights into D-Ribitol 1-Phosphate(2-) Binding and Catalysis
X-ray crystallography and cryo-electron microscopy have provided high-resolution structures of several key enzymes in ribitol phosphate metabolism. These structures offer a molecular blueprint for understanding substrate binding, catalysis, and the basis for enzyme specificity.
Crystal Structures of D-Ribitol 5-Phosphate Cytidylyltransferases with Ligands (e.g., TarI-CDP, FKRP-CDP-Ribitol)
Structural biology has been instrumental in elucidating the function of D-ribitol 5-phosphate cytidylyltransferases.
S. aureus TarI: The crystal structure of S. aureus TarI has been solved in its apo form and in complex with its product, CDP-ribitol. nih.gov These structures reveal the molecular mechanism of CDP-ribitol synthesis and highlight the conformational changes the enzyme undergoes to bind its substrates and catalyze the reaction. nih.gov
Biological Roles and Physiological Consequences of D Ribitol 1 Phosphate 2
Role in Bacterial Physiology and Pathogenesis
D-ribitol 1-phosphate(2-) is a crucial precursor in the biosynthesis of wall teichoic acids (WTAs), which are anionic glycopolymers found in the cell wall of many Gram-positive bacteria. These polymers play a fundamental role in various aspects of bacterial physiology and pathogenesis.
Modulation of Autolysin Activity and Cell Division by WTAs
Autolysins are enzymes that degrade peptidoglycan and are essential for processes such as cell wall turnover, cell separation, and DNA release. Wall teichoic acids are key regulators of autolysin activity. The anionic properties of WTAs allow them to control the localization and activity of cationic autolysins, preventing uncontrolled degradation of the cell wall that would lead to cell lysis. During cell division, the precise spatial and temporal regulation of autolysins by WTAs is crucial for the formation of the septum and the subsequent separation of daughter cells.
Influence on Bacterial Interaction with Host Organisms and Immune Evasion
Wall teichoic acids play a significant role in the interaction between bacteria and their hosts. They can act as adhesins, mediating the attachment of bacteria to host cells and surfaces, which is a critical first step in colonization and infection. Furthermore, WTAs can modulate the host immune response. They can interact with components of the innate immune system, such as toll-like receptors, but can also contribute to immune evasion by preventing the access of lysozyme (B549824) and antimicrobial peptides to the peptidoglycan layer. The D-alanyl esters often found on the ribitol (B610474) phosphate (B84403) backbone can further modify the charge of the cell wall, contributing to resistance against cationic antimicrobial peptides.
Essentiality of Ribitol Phosphate Synthesis for Bacterial Growth and Viability
The synthesis of ribitol phosphate is a critical pathway for the growth and survival of many Gram-positive bacteria, particularly under specific environmental conditions. In some species, such as Staphylococcus aureus, the enzymes involved in the early steps of WTA biosynthesis, which produce D-ribitol 1-phosphate, are considered essential for viability, making them attractive targets for the development of new antibiotics. The inability to synthesize ribitol phosphate and, consequently, WTAs, can lead to severe growth defects and increased susceptibility to antimicrobial agents and environmental stresses.
Implications in Mammalian Biology and Disease Pathogenesis
While D-ribitol 1-phosphate is primarily associated with bacterial physiology, the presence of bacterial WTAs during infection has significant implications for mammalian biology and the pathogenesis of disease. The interaction of these ribitol phosphate-containing polymers with the host immune system can trigger inflammatory responses that contribute to the clinical manifestations of bacterial infections. For instance, the recognition of WTAs by host pattern recognition receptors can lead to the production of cytokines and other inflammatory mediators.
The essential nature of the WTA biosynthesis pathway in pathogenic bacteria such as Staphylococcus aureus and Listeria monocytogenes underscores its importance as a drug target. Inhibiting the formation of D-ribitol 1-phosphate and subsequent WTA polymers can render these pathogens more susceptible to the host immune system and conventional antibiotics.
Function of Ribitol-Phosphate Glycans on Alpha-Dystroglycan in Extracellular Matrix Binding
Alpha-dystroglycan (α-DG) is a central component of the dystrophin-glycoprotein complex (DGC), which forms a critical link between the intracellular cytoskeleton and the extracellular matrix (ECM). frontiersin.orgbiorxiv.org The ability of α-DG to bind to various ECM proteins is entirely dependent on its extensive and correct glycosylation. researchgate.netoup.com A key feature of this glycosylation is a unique O-mannose glycan structure that includes tandem units of ribitol-phosphate. researchgate.netnih.govnih.gov
This ribitol-phosphate modification serves as an essential structural component upon which a functional, ligand-binding polysaccharide called matriglycan is built. mdpi.combiologists.com Matriglycan is a repeating disaccharide of xylose and glucuronic acid that directly interacts with laminin (B1169045) G (LG) domain-containing proteins in the ECM. frontiersin.orgbiologists.comoup.com The ribitol-phosphate moiety acts as a crucial linker, priming the core glycan structure for the addition of matriglycan by specific enzymes. nih.govelifesciences.org Without the proper installation of ribitol-phosphate, the subsequent synthesis of matriglycan is halted, leading to a non-functional α-DG that cannot bind to its ECM ligands. mdpi.com This binding is vital for maintaining the structural integrity of the plasma membrane, particularly in tissues subjected to mechanical stress like skeletal muscle. biologists.comoup.com
The proper glycosylation of α-DG, including the ribitol-phosphate modification, facilitates its interaction with a variety of essential ECM proteins.
Table 1: Extracellular Matrix Ligands of Glycosylated Alpha-Dystroglycan
| Ligand | Primary Function in Relation to α-DG | Key Tissue(s) | Citations |
|---|---|---|---|
| Laminins | Anchors muscle and nerve cells to the basement membrane, crucial for cell stability and signal transduction. | Skeletal muscle, Nervous system | frontiersin.orgresearchgate.netoup.com |
| Agrin | Induces clustering of acetylcholine (B1216132) receptors at the neuromuscular junction. | Neuromuscular junction | frontiersin.orgoup.com |
| Perlecan | A major component of basement membranes, involved in structural support and filtering functions. | Basement membranes, Neuromuscular junction | frontiersin.orgoup.com |
| Neurexin | Plays a role in synapse formation and function in the central nervous system. | Synapses (Nervous system) | biologists.comoup.com |
| Pikachurin | Essential for the precise apposition of the photoreceptor ribbon synapse to the bipolar dendrite in the retina. | Retina | frontiersin.orgoup.com |
| Slit | A guidance cue for developing axons and migrating cells. | Nervous system | biologists.comoup.com |
Mechanisms of Muscular Dystrophy Caused by Ribitol-Phosphate Deficiency (Dystroglycanopathies)
Dystroglycanopathies are a group of genetic disorders, primarily muscular dystrophies, that share a common underlying biochemical defect: the abnormal glycosylation (hypoglycosylation) of α-DG. researchgate.netnih.govnih.gov These diseases range in severity from mild, adult-onset limb-girdle muscular dystrophy (LGMD) to severe congenital muscular dystrophies (CMDs) like Walker-Warburg syndrome (WWS), which involve significant brain and eye abnormalities. oup.com
The central mechanism of disease is the disruption of the α-DG-ECM linkage. A deficiency in the ribitol-phosphate modification of α-DG is a major cause of these disorders. nih.govnih.gov This specific defect prevents the formation of the complete, functional matriglycan structure necessary for ligand binding. mdpi.com As a result, α-DG loses its ability to anchor the cell to the ECM, compromising the structural integrity of the muscle cell membrane (sarcolemma). biologists.comglycoforum.gr.jp In skeletal muscle, this fragility leads to progressive cycles of muscle fiber damage, necrosis, and regeneration, ultimately resulting in muscle wasting and weakness, the clinical hallmarks of muscular dystrophy. nih.govglycoforum.gr.jp The severity of the clinical phenotype often correlates with the degree of residual functional α-DG glycosylation.
Table 2: Pathophysiological Consequences of Deficient Ribitol-Phosphate Modification on α-DG
| Consequence | Molecular/Cellular Mechanism | Resulting Pathology | Citations |
|---|---|---|---|
| Loss of Ligand Binding | Inability to form functional matriglycan, preventing interaction with laminin and other ECM proteins. | Disruption of the cytoskeleton-ECM axis. | researchgate.netnih.govnih.gov |
| Sarcolemmal Instability | Weakened connection between the muscle fiber and the surrounding connective tissue. | Increased susceptibility to contraction-induced muscle damage. | biologists.comglycoforum.gr.jp |
| Progressive Muscle Degeneration | Chronic cycles of muscle fiber injury, inflammation, and faulty repair. | Muscle weakness, fibrosis, and fatty replacement. | oup.comnih.gov |
| Defective Neuronal Migration | Impaired interaction of radial glial cells with the brain's basement membrane during development. | Structural brain malformations (e.g., lissencephaly) in severe cases. | researchgate.netoup.com |
Role of Specific Transferases (ISPD, FKTN, FKRP) in Disease Etiology
The biosynthesis of the tandem ribitol-phosphate structure on α-DG is a multi-step enzymatic process. Mutations in the genes encoding the enzymes that catalyze these steps are a primary cause of dystroglycanopathies. nih.govnih.gov Three key enzymes are directly involved: Isoprenoid synthase domain-containing protein (ISPD), Fukutin (FKTN), and Fukutin-related protein (FKRP). uniprot.orgresearchgate.net
ISPD functions as a CDP-ribitol pyrophosphorylase. mdpi.comnih.govglycoforum.gr.jp It synthesizes cytidine (B196190) diphosphate-ribitol (CDP-ribitol) from CTP and ribitol-5-phosphate. mdpi.com CDP-ribitol is the essential activated sugar donor substrate required for the subsequent transfer of ribitol-phosphate to the α-DG glycan. nih.govnih.gov
FKTN and FKRP are ribitol-phosphate transferases that work sequentially. mdpi.comuniprot.org FKTN transfers the first ribitol-phosphate unit onto the core glycan, and FKRP adds the second, creating the tandem ribitol-phosphate structure. mdpi.comencyclopedia.pub Both enzymes use the CDP-ribitol synthesized by ISPD as the donor molecule. mdpi.comglycoforum.gr.jp
Mutations in ISPD, FKTN, or FKRP genes lead to a reduced or absent ability to produce or transfer ribitol-phosphate, resulting in hypoglycosylated α-DG and causing disease. oup.comnih.gov Defects in FKTN are the cause of Fukuyama congenital muscular dystrophy (FCMD), prevalent in Japan, while mutations in FKRP are the most common cause of dystroglycanopathy in Europe and the United States, often presenting as LGMD2I. nih.govmdpi.com ISPD mutations are a frequent cause of the most severe congenital muscular dystrophies. oup.comnih.gov
Table 3: Key Enzymes in Ribitol-Phosphate Glycosylation and Associated Dystroglycanopathies
| Gene | Enzyme Name | Function in α-DG Glycosylation | Associated Disease(s) | Citations |
|---|---|---|---|---|
| ISPD | Isoprenoid synthase domain-containing protein (CDP-ribitol pyrophosphorylase) | Synthesizes the donor substrate CDP-ribitol from ribitol-5-phosphate and CTP. | Walker-Warburg Syndrome (WWS), Congenital Muscular Dystrophy, Limb-Girdle Muscular Dystrophy (LGMD) | oup.comnih.govnih.govmdpi.comencyclopedia.pub |
| FKTN | Fukutin (Ribitol-phosphate transferase) | Transfers the first ribitol-phosphate from CDP-ribitol to the α-DG glycan. | Fukuyama Congenital Muscular Dystrophy (FCMD), Walker-Warburg Syndrome (WWS) | nih.govnih.govmdpi.comencyclopedia.pub |
| FKRP | Fukutin-related protein (Ribitol-phosphate transferase) | Transfers the second ribitol-phosphate from CDP-ribitol to the α-DG glycan. | Limb-Girdle Muscular Dystrophy 2I (LGMD2I), Walker-Warburg Syndrome (WWS), Muscle-Eye-Brain Disease (MEB) | nih.govnih.govmdpi.comencyclopedia.pub |
D-Ribitol 1-Phosphate(2-) in Broader Metabolic Regulation
While the role of D-ribitol 1-phosphate is most clearly defined in the context of α-DG glycosylation, its precursors and related metabolites are integrated with central metabolic networks, influencing cellular energy and redox status. The biosynthesis of its precursor, ribitol-5-phosphate, is thought to involve the pentose (B10789219) phosphate pathway (PPP). mdpi.comglycoforum.gr.jp
Influence on Central Carbon Metabolism Pathways (e.g., Glycolysis, Pentose Phosphate Pathway, TCA Cycle)
Recent metabolomic studies using ribitol, a direct precursor to ribitol-5-phosphate, have revealed its significant impact on central carbon metabolism in certain cell types. nih.gov
Glycolysis and Pentose Phosphate Pathway (PPP): Supplementation with ribitol has been shown to enhance glycolysis. nih.govplos.org This is evidenced by a significant increase in glucose 6-phosphate (G6P), a key intermediate shared by both glycolysis and the PPP, as well as increased levels of downstream glycolytic products like pyruvate (B1213749) and lactate (B86563). nih.gov The increase in G6P suggests a potential enhancement of flux into the PPP, which is the presumed source for ribitol-5-phosphate synthesis. mdpi.comglycoforum.gr.jpelifesciences.org
Tricarboxylic Acid (TCA) Cycle: The effect of ribitol on the TCA cycle appears to be an adaptive response to the changes in glycolysis. Studies have reported a decrease in citrate (B86180) levels, suggesting that the conversion of pyruvate to acetyl-CoA may be impeded, while levels of other intermediates like succinate (B1194679) and fumarate (B1241708) increase. nih.govplos.org This indicates a complex metabolic reprogramming rather than a simple upregulation or downregulation of the entire cycle. nih.gov
Table 4: Effect of Ribitol Supplementation on Key Metabolites of Central Carbon Metabolism
| Metabolic Pathway | Metabolite | Observed Change | Citation |
|---|---|---|---|
| Glycolysis / PPP | Glucose 6-Phosphate (G6P) | Increased | nih.gov |
| Glycolysis | Pyruvate | Increased | nih.gov |
| Glycolysis | Lactate | Increased | nih.gov |
| TCA Cycle | Citrate | Decreased | nih.gov |
| TCA Cycle | Succinate | Increased | nih.gov |
| TCA Cycle | Fumarate | Increased | nih.gov |
Impact on Redox Homeostasis (e.g., Glutathione (B108866) levels)
Redox homeostasis, the balance between oxidants and antioxidants, is critically linked to central carbon metabolism, particularly the PPP, which is the primary source of NADPH. NADPH is the essential reducing equivalent for the antioxidant enzyme glutathione reductase.
Research has demonstrated that ribitol supplementation directly impacts the cellular redox state by altering glutathione levels. nih.gov Treatment with ribitol leads to a significant increase in the concentration of reduced glutathione (GSH), the primary cellular antioxidant, and a corresponding decrease in oxidized glutathione (GSSG). nih.govplos.org This shift towards a more reduced environment is likely due to an increased supply of NADPH generated through the PPP, which enhances the recycling of GSSG back to its active, reduced GSH form. nih.govplos.org This effect contrasts with other pentose sugars like ribose, which have been observed to increase levels of GSSG, indicating a rise in oxidative stress. nih.gov
Table 5: Influence of Ribitol on Glutathione Homeostasis
| Compound | Observed Change | Implied Effect on Redox State | Citation |
|---|---|---|---|
| Reduced Glutathione (GSH) | Increased | Shift towards a more reduced state (antioxidant) | nih.govplos.org |
| Oxidized Glutathione (GSSG) | Decreased | Reduction in oxidative stress | nih.govplos.org |
Advanced Methodologies for D Ribitol 1 Phosphate 2 Research
Biochemical Characterization Techniques
Biochemical methods are fundamental to understanding the role of D-ribitol 1-phosphate(2-) in metabolic pathways and cellular processes. These techniques focus on the enzymes that synthesize or modify this compound.
Enzyme Activity Assays and Spectrophotometric Quantification
Enzyme activity assays are essential for studying the enzymes that utilize D-ribitol 1-phosphate or its precursors. A common approach involves spectrophotometrically monitoring the change in absorbance of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or its reduced form, NADH. nih.govasm.org For instance, the activity of D-ribitol-5-phosphate 2-dehydrogenase, an enzyme involved in ribitol (B610474) catabolism, can be measured by following the disappearance of NADH at 340 nm as it is consumed in the reduction of D-ribulose-5-phosphate to D-ribitol-5-phosphate. asm.org
Coupled enzyme assays are also frequently employed. asm.org In this approach, the product of one enzymatic reaction serves as the substrate for a second, indicator enzyme that produces a readily detectable signal. For example, to measure the activity of D-ribulose-5-P 3-epimerase, which converts D-xylulose-5-P to D-ribulose-5-P, the reaction is coupled with D-ribitol-5-P 2-dehydrogenase and the consumption of NADH is monitored. asm.org Similarly, the activity of D-ribose-5-P isomerase can be determined by coupling it to the same dehydrogenase. asm.org
The quantification of ribitol itself can be achieved using methods like the cysteine-carbazole reaction, which detects ketoses formed from the oxidation of ribitol. scialert.net Additionally, high-performance liquid chromatography (HPLC) is a powerful tool for separating and quantifying ribitol and its phosphorylated derivatives. nih.govbiocrick.com
Table 1: Spectrophotometric Enzyme Assays Related to D-Ribitol Phosphate (B84403) Metabolism
| Enzyme | Substrate(s) | Cofactor | Monitored Species | Wavelength (nm) | Reference |
| D-ribitol-5-P 2-dehydrogenase | D-ribulose-5-P | NADH | NADH | 340 | asm.org |
| D-ribulose-5-P 3-epimerase | D-xylulose-5-P | NADH (coupled) | NADH | 340 | asm.org |
| D-ribose-5-P isomerase | D-ribose-5-P | NADH (coupled) | NADH | 340 | asm.org |
| Ribitol Dehydrogenase | D-ribitol | NAD⁺ | NADH | 340 | nih.gov |
Protein Purification and Characterization (e.g., SDS-PAGE, Western blot)
To study the enzymes that interact with D-ribitol 1-phosphate(2-), they must first be purified from cellular extracts. A common strategy involves creating a fusion protein with a tag, such as a polyhistidine-tag (His-tag), which allows for purification using affinity chromatography. researchgate.net The purity and molecular weight of the purified enzyme are then assessed using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). protocols.ionih.gov This technique separates proteins based on their molecular mass after they have been denatured. nih.gov
Western blotting is another key technique used to identify specific proteins. protocols.io After separation by SDS-PAGE, the proteins are transferred to a membrane and probed with antibodies that specifically recognize the protein of interest. protocols.ioresearchgate.net This method is invaluable for confirming the presence of a particular enzyme in a sample and for studying protein-protein interactions. nih.gov For instance, antibodies raised against D-ribitol have been used to detect the capsular polysaccharide of Haemophilus influenzae type b, which contains ribitol. ebi.ac.uk
Structural Elucidation and Conformational Analysis
Determining the three-dimensional structure of D-ribitol 1-phosphate(2-) and its complexes with proteins is crucial for understanding its function at a molecular level.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C-NMR, Solution NMR, Hydroxy Proton NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution. nsf.gov Both ¹H and ¹³C NMR have been extensively used to study ribitol and its phosphorylated derivatives. mdpi.comnih.gov For example, ¹³C-NMR can reveal the asymmetry of the ribitol molecule in its crystalline state, where the signals for C1 and C5 are unequal, while in solution, these carbons show identical chemical shifts, indicating conformational averaging. mdpi.com
Solution NMR techniques, including 2D correlation experiments like COSY, TOCSY, and HSQC, are used to assign the proton and carbon signals of ribitol and ribitol phosphate. mdpi.com These assignments are critical for determining the conformation of the molecule in solution. mdpi.com Hydroxy proton NMR can provide information about hydrogen bonding and the dynamics of the hydroxyl groups. mdpi.com Furthermore, NMR has been instrumental in determining the configuration of ribitol in complex polysaccharides, such as the C-polysaccharide of Streptococcus pneumoniae, by comparing the spectra of the natural product with those of synthetic standards containing either D- or L-ribitol. cdnsciencepub.com
Table 2: Selected NMR Data for Ribitol and its Derivatives
| Nucleus | Technique | Observation | Significance | Reference |
| ¹³C | Solid-State NMR | Unequal signals for C1 and C5 in crystalline ribitol | Asymmetric conformation in the solid state | mdpi.com |
| ¹³C | Solution NMR | Identical chemical shifts for C1/C5 and C2/C4 in ribitol | Conformational averaging in solution | mdpi.com |
| ¹H, ¹³C | 2D Correlation NMR | Assignment of resonances in a tetrasaccharide-ribitol repeat-unit | Elucidation of the structure of lipoteichoic acid | nih.gov |
| ¹³C | NMR | Comparison of spectra of natural polysaccharide and synthetic standards | Determination of D-configuration of ribitol in C-polysaccharide | cdnsciencepub.com |
Mass Spectrometry (e.g., Electrospray Ionization MS/MS, MALDI-TOF MS)
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and structure of molecules. Electrospray ionization (ESI) is a soft ionization method that is particularly well-suited for analyzing polar and thermally labile molecules like D-ribitol 1-phosphate(2-). plos.orgethz.ch Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. plos.orgnih.gov For instance, in the analysis of ribitol 5-phosphate, MS/MS spectra show characteristic fragments corresponding to the loss of the phosphate group. nih.gov
Matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) MS is another valuable tool, especially for analyzing larger molecules and complex mixtures. nih.gov These mass spectrometry techniques have been instrumental in identifying D-ribitol 1-phosphate(2-) as a component of larger biomolecules, such as the wall teichoic acids of Listeria monocytogenes and in the analysis of glycopeptides. plos.orgglycoforum.gr.jp
X-ray Crystallography for Protein-Ligand Complexes
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. While challenging for a small molecule like D-ribitol 1-phosphate(2-) on its own, it is invaluable for studying its interactions with proteins. nih.govmdpi.com By co-crystallizing a protein with its ligand, in this case, D-ribitol 1-phosphate(2-) or a related compound, it is possible to obtain a detailed picture of the binding site and the specific interactions that stabilize the complex. nih.govfrontiersin.org
For example, the crystal structure of fukutin-related protein (FKRP), a ribitol-phosphate transferase, has been solved in complex with its substrates, providing insights into how it recognizes and binds CDP-ribitol and the acceptor glycan. nih.gov Similarly, the structures of the enzymes TarI and TarJ, which are involved in the synthesis of CDP-ribitol, have been determined, revealing the molecular details of this biosynthetic pathway. researchgate.net These structural studies are crucial for understanding the catalytic mechanisms of these enzymes and can guide the design of specific inhibitors. researchgate.nettandfonline.com
Omics Approaches
Modern research into D-ribitol 1-phosphate and its related pathways has been significantly advanced by the application of "omics" technologies. These high-throughput methods allow for a comprehensive and systemic view of the molecular processes within an organism, providing a deeper understanding of the roles of specific metabolites.
Metabolomics Profiling for Pathway Analysis
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, has proven to be a powerful tool for elucidating the metabolic pathways involving D-ribitol 1-phosphate. By providing a snapshot of the metabolic state, this approach can reveal how different conditions or genetic modifications impact the levels of D-ribitol 1-phosphate and related compounds.
Untargeted global metabolomic profiling using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) can identify and quantify hundreds of metabolites simultaneously. For instance, studies on cancer cells have utilized this approach to assess the metabolic effects of ribitol supplementation. nih.gov In one such study, treating breast cancer cell lines with ribitol led to significant changes in a wide range of metabolic pathways, including glycolysis and the pentose (B10789219) phosphate pathway (PPP). nih.gov A notable finding was the 1.86-fold increase in glucose 6-phosphate (G6P), a key intermediate shared by both pathways, upon ribitol treatment. nih.gov
Metabolomics has also been instrumental in understanding the metabolic consequences of genetic disorders. For example, in certain dystroglycanopathies, defects in enzymes like fukutin-related protein (FKRP), a ribitol-5-phosphate transferase, disrupt the glycosylation of α-dystroglycan. nih.gov Comparative metabolomic profiling of muscle tissue from FKRP mutant mice treated with either ribitol or ribose revealed distinct metabolic impacts. nih.gov While both compounds increased the levels of CDP-ribitol, a substrate for matriglycan synthesis, they had differential effects on other metabolic pathways. nih.gov Ribitol treatment, for example, led to an upregulation in 6 out of 7 significantly altered lipid metabolites, whereas ribose treatment caused a downregulation in 7 out of 8. nih.gov
Furthermore, metabolomics has been applied to investigate the metabolic response to nutrient stress in organisms. In soybeans under low-phosphorus stress, metabolomic analysis revealed significant alterations in the tricarboxylic acid (TCA) cycle and amino acid metabolism. nih.gov Such studies highlight the interconnectedness of various metabolic pathways and how perturbations in one can have far-reaching effects.
The data generated from metabolomics studies are often complex, requiring sophisticated bioinformatic tools for analysis. Orthogonal partial least squares-discriminant analysis (OPLS-DA) is a common statistical method used to identify significant metabolic differences between experimental groups. diva-portal.org This approach has been successfully used to distinguish between different cell types based on their metabolic profiles, providing insights into disease mechanisms and potential therapeutic targets. diva-portal.org
Table 1: Selected Metabolite Changes in Response to Ribitol Treatment in MCF-7 Breast Cancer Cells nih.gov
| Metabolite | Fold Change (Ribitol vs. Control) | Pathway |
|---|---|---|
| Glucose 6-phosphate (G6P) | 1.86 | Glycolysis, Pentose Phosphate Pathway |
| Pyruvate (B1213749) | Increased | Glycolysis |
| Lactate (B86563) | Increased | Glycolysis |
Transcriptomics and Proteomics for Gene and Protein Expression Analysis
Transcriptomics and proteomics, the large-scale analyses of gene and protein expression, respectively, provide complementary information to metabolomics. By integrating these omics approaches, researchers can gain a more complete picture of how cellular processes are regulated from the gene to the metabolite level.
Integrated analyses have been particularly insightful in understanding cellular responses to environmental stress and genetic modifications. For example, a study combining transcriptomics, proteomics, and metabolomics investigated the effects of drought stress on Agropyron mongolicum. frontiersin.org This multi-omics approach revealed significant changes in amino acid and sucrose (B13894) metabolism, highlighting their roles in drought tolerance. frontiersin.org
In the context of D-ribitol 1-phosphate, these techniques are crucial for identifying and characterizing the enzymes involved in its biosynthesis and utilization. For instance, in the study of a phosphoglucose (B3042753) isomerase-deficient strain of Saccharomyces cerevisiae, overexpression of the gene encoding sugar phosphate phosphatase (DOG1) was found to be necessary for the production of D-ribose and ribitol from D-glucose. biocrick.com
Similarly, in the study of banana pulp ripening, a combination of transcriptomic and proteomic analyses identified numerous differentially expressed genes and proteins involved in signaling pathways, cell wall modification, and secondary metabolism. mdpi.com While many genes and their corresponding proteins showed consistent expression patterns, inconsistencies were also observed, suggesting the importance of post-transcriptional regulation. mdpi.com
The correlation between transcriptomic and proteomic data can be complex. In some cases, changes in gene expression are directly reflected at the protein level, while in others, post-transcriptional, translational, or post-translational modifications play a significant role. mdpi.com These integrated approaches are essential for unraveling the intricate regulatory networks that govern cellular metabolism.
Table 2: Examples of Integrated Omics Studies in Metabolic Research
| Organism/System | Omics Approaches Used | Key Findings | Reference |
|---|---|---|---|
| Agropyron mongolicum | Transcriptomics, Proteomics, Metabolomics | Identified key roles of amino acid and sucrose metabolism in drought tolerance. | frontiersin.org |
| Banana Pulp | Transcriptomics, Proteomics | Revealed complex regulation of ripening, with inconsistencies between gene and protein expression suggesting post-transcriptional control. | mdpi.com |
| Saccharomyces cerevisiae | Genomics, Metabolomics | Demonstrated the necessity of overexpressing the DOG1 gene for ribitol production. | biocrick.com |
Comparative Genomics for Identifying Biosynthetic Gene Clusters
Comparative genomics is a powerful approach for identifying genes and gene clusters responsible for the biosynthesis of specific compounds, including those related to D-ribitol 1-phosphate. By comparing the genomes of different organisms, researchers can identify conserved gene clusters that are likely to be involved in the same metabolic pathway.
This method has been successfully used to discover novel enzyme families and biosynthetic pathways. For example, comparative genomics guided the discovery of two missing enzyme families in archaea that are involved in the biosynthesis of the pterin (B48896) moiety of essential cofactors. acs.org By clustering genes of unknown function with genes known to be involved in cofactor biosynthesis, researchers were able to pinpoint candidate genes for the missing enzymatic steps. acs.org
In the context of D-ribitol 1-phosphate, which is a component of teichoic acids in the cell walls of some Gram-positive bacteria, comparative genomics can be used to identify the biosynthetic gene clusters (BGCs) responsible for their synthesis. nih.gov These clusters often contain all the genes necessary for the production of a specific metabolite, including enzymes, transporters, and regulatory proteins.
A recent study on the fungus Termitomyces, which lives in symbiosis with termites, used comparative genomics to analyze 39 different genomes. zenodo.org This analysis identified 754 BGCs, which were categorized into 61 gene cluster families. zenodo.org Such studies reveal the vast and largely untapped chemical potential of microorganisms and provide a roadmap for the discovery of novel natural products. zenodo.org
The identification of BGCs through comparative genomics can also shed light on the evolutionary history of metabolic pathways. By examining the distribution and conservation of these clusters across different species, researchers can infer how these pathways have evolved and adapted over time. zenodo.org
Chromatographic Separation Techniques
The accurate analysis of D-ribitol 1-phosphate and its isomers requires sophisticated separation techniques due to their structural similarity and the complexity of biological samples. Chromatographic methods are at the forefront of these analytical challenges, providing the necessary resolution and sensitivity for reliable quantification.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS)
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of phosphorylated sugars like D-ribitol 1-phosphate. This method combines the high-resolution separation capabilities of HPLC with the high sensitivity and selectivity of MS/MS detection.
Various HPLC modes have been employed for the analysis of sugar phosphates. Hydrophilic interaction liquid chromatography (HILIC) and mixed-mode chromatography, which combines HILIC with anion-exchange, have been shown to be effective for separating isomers of pentose phosphates, including ribose 1-phosphate and ribose 5-phosphate. nih.gov The choice of column and mobile phase conditions, such as pH, is critical for achieving optimal separation. nih.gov For instance, a study comparing different HILIC columns found that a BEH Amide column provided the best separation of seven biologically relevant hexose (B10828440) monophosphates, although some isomers still co-eluted. nih.gov
To overcome the challenge of co-eluting isomers, two-dimensional LC (2D-LC) approaches have been developed. In a heart-cutting 2D-LC-MS/MS experiment, a specific portion of the eluent from the first dimension column is transferred to a second dimension column with different selectivity, allowing for the separation of previously co-eluting compounds. nih.gov
The negative ionization mode is typically used for the detection of sugar phosphates by MS/MS, as their phosphate groups are readily deprotonated. researchgate.net Multiple reaction monitoring (MRM) is a common acquisition mode that provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.gov
Table 3: LC-MS/MS Methods for Sugar Phosphate Analysis
| Chromatographic Mode | Column Type | Key Feature | Reference |
|---|---|---|---|
| HILIC/Mixed-Mode | HILICpak VT-50 2D, BEH Amide | Separation of pentose and hexose phosphate isomers. | nih.gov |
| Ion-Pair Reversed-Phase | C18 | Use of an ion-pairing reagent to retain polar analytes. | uzh.ch |
| 2D-LC (Heart-cutting) | BEH Amide (1D), HILICpak VT-50 2D (2D) | Separation of critical co-eluting isomer pairs. | nih.gov |
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
High-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) is another powerful technique for the analysis of carbohydrates, including sugar alcohols like ribitol and their phosphorylated derivatives. This method is particularly well-suited for separating and detecting underivatized carbohydrates. chromatographytoday.com
HPAE takes advantage of the weakly acidic nature of carbohydrates, which can be ionized at high pH, allowing for their separation on strong anion-exchange columns. chromatographytoday.com PAD provides sensitive and direct detection of carbohydrates by measuring the current generated from their oxidation at the surface of a gold electrode. thermofisher.com This eliminates the need for derivatization, which can be a time-consuming and potentially hazardous process. thermofisher.com
HPAE-PAD has been widely used for the analysis of monosaccharides and sugar alcohols in various matrices. For example, a validated HPAE-PAD method was developed for the determination of ribitol in acid hydrolysates of Haemophilus influenzae type b (Hib) capsular polysaccharide. thermofisher.com Using a Dionex CarboPac MA1 column and an isocratic elution with sodium hydroxide, this method achieved good resolution of ribitol from other components in the hydrolysate. thermofisher.com The limit of detection (LOD) and limit of quantification (LOQ) for ribitol were determined to be 0.05 mg/L and 0.017 mg/L, respectively, demonstrating the high sensitivity of the technique. thermofisher.com
The choice of column is critical in HPAE-PAD to achieve the desired separation. The Dionex CarboPac series of columns offers a range of selectivities for different types of carbohydrates. thermofisher.com For instance, the CarboPac MA1 column is well-suited for the analysis of mono- and disaccharide alditols, while the CarboPac PA20 is recommended for monosaccharides and sialic acids. thermofisher.com
Table 4: Performance of HPAE-PAD Method for Ribitol Analysis thermofisher.com
| Parameter | Value |
|---|---|
| Column | Dionex CarboPac MA1 (4 x 250 mm) |
| Eluent | 400 mM Sodium Hydroxide |
| Flow Rate | Not Specified |
| LOD | 0.05 mg/L |
| LOQ | 0.017 mg/L |
Genetic Manipulation and Functional Genomics
Advanced research into the biosynthesis of D-ribitol 1-phosphate and its subsequent incorporation into polymers like wall teichoic acid (WTA) heavily relies on genetic manipulation and functional genomics. These approaches allow for the precise investigation of gene function, redundancy, and pathway regulation. In organisms such as Staphylococcus aureus, which possesses duplicated gene clusters for poly(ribitol phosphate) synthesis, these techniques have been indispensable in unraveling the complex steps of WTA biogenesis. nih.govnih.gov
Gene Deletion and Complementation Studies (e.g., tarIJ and tarK gene disruptions)
Gene deletion studies, coupled with complementation analysis, are fundamental techniques for determining whether a gene is essential for viability and for elucidating its specific role within a metabolic pathway. In the context of D-ribitol 1-phosphate metabolism, these studies have been extensively applied to the tar genes in S. aureus, which are involved in the synthesis of poly(ribitol phosphate) WTA. nih.govnih.gov
S. aureus possesses two adjacent gene clusters, tarI'J'K and tarIJL, which appear to be the result of a gene duplication event. nih.govresearchgate.net These clusters encode enzymes for the synthesis of the precursor CDP-ribitol (tarI'J' and tarIJ) and for the polymerization of the ribitol-phosphate chain (tarK and tarL). nih.govresearchgate.net Initial investigations using gene deletion methodologies revealed a complex pattern of gene essentiality. nih.govnih.gov
Researchers found that tarK and tarI'J' could be deleted from the chromosome, but that tarL and tarIJ resisted deletion, suggesting they were essential for cell viability. nih.govnih.gov This was paradoxical, given the high degree of similarity between the duplicated genes. nih.gov Complementation experiments were crucial in resolving this. It was demonstrated that tarK and tarL are, in fact, functionally redundant poly(ribitol phosphate) polymerases. nih.govnih.gov While tarL could not be deleted on its own, expressing tarK at a high copy number from a plasmid could compensate for the loss of tarL, allowing the deletion to occur. nih.gov This confirmed that the cell requires at least one of these polymerases to survive.
Similarly, the essentiality of the tarIJ locus, which encodes the CDP-ribitol synthase, was perplexing because the tarI'J' locus was also predicted to perform the same function. nih.gov Complementation studies showed that the inability of the native tarI'J' locus to compensate for a tarIJ deletion was due to inefficient translation of the tarJ' gene product, which performs the rate-limiting step in CDP-ribitol synthesis. nih.govresearchgate.net
Further studies revealed another layer of complexity: the essentiality of these "late-acting" WTA biosynthesis genes (including tarB, tarF, tarIJ, and tarL) is conditional. nih.gov They are only essential when the first committed step of the pathway, catalyzed by TarO, is active. nih.gov Deleting tarO renders the downstream genes dispensable, suggesting that their essentiality is due to the lethal accumulation of a metabolic intermediate when the pathway is blocked downstream of its initiation. nih.govmcmaster.ca
**Table 1: Summary of Gene Deletion and Complementation Studies for tar Genes in *S. aureus***
| Gene | Deletion Feasibility (Dispensability) | Key Findings from Complementation Studies | References |
|---|---|---|---|
| tarK | Dispensable | TarK and TarL are functionally redundant polymerases. Can complement a tarL deletion when overexpressed. | nih.gov, nih.gov |
| tarL | Indispensable (under normal conditions) | The lethal phenotype of a tarL deletion can be suppressed by high-copy expression of tarK. | nih.gov |
| tarI'J' | Dispensable | Cannot natively complement a tarIJ deletion due to poor translation of TarJ'. | nih.gov, nih.gov |
| tarIJ | Indispensable (under normal conditions) | Essentiality is due to the need for CDP-ribitol synthesis. Can be complemented by overexpressing tarJ' with an optimized ribosome binding site. Becomes dispensable in a tarO null background. | nih.gov, nih.gov, researchgate.net |
Overexpression Studies and Pathway Engineering
Overexpression studies are a powerful tool for dissecting metabolic pathways, overcoming rate-limiting steps, confirming enzyme function, and engineering pathways for specific outcomes. In the study of D-ribitol 1-phosphate, overexpression has been used primarily to clarify the function and redundancy of enzymes in the WTA biosynthetic pathway. nih.govresearchgate.net
As established through complementation experiments, the overexpression of tarK was instrumental in proving its functional redundancy with tarL. nih.gov Similarly, the puzzle of why the tarI'J' gene cluster could not compensate for the loss of tarIJ was solved through systematic overexpression experiments. researchgate.net Overexpressing the entire tarI'J' operon was not sufficient to rescue a tarIJ deletion. researchgate.net However, when tarJ' was overexpressed alone with an optimally engineered ribosome binding site to enhance its translation, it successfully suppressed the lethal phenotype of the tarIJ mutant. researchgate.net This pinpointed the bottleneck in the duplicated pathway to the expression level of a single component, TarJ'. nih.govresearchgate.net
These studies represent a form of pathway engineering aimed at understanding native biological systems. The goal is not necessarily to produce a compound in bulk, but to manipulate the pathway to answer specific functional questions. For instance, by providing a key enzyme in non-limiting amounts via overexpression, researchers can overcome natural regulatory mechanisms (like poor translation) to reveal the latent capabilities of redundant enzymes. nih.govresearchgate.net
Beyond functional analysis in native pathways, principles of overexpression and pathway engineering have been applied in heterologous systems for the production of related compounds. In Saccharomyces cerevisiae, for example, overexpression of specific dehydrogenases and phosphatases has been used to enhance the metabolic flux through the pentose phosphate pathway, leading to the production of D-ribose and ribitol from glucose. nih.gov While the context is different, these studies highlight the universal strategy of using gene overexpression to channel metabolic intermediates, such as the precursors to D-ribitol 1-phosphate, toward a desired product. nih.govhelsinki.fi
Table 2: Examples of Overexpression Studies in D-Ribitol 1-Phosphate Related Pathways
| Gene(s) Overexpressed | Organism | Genetic Background | Purpose / Outcome | References |
|---|---|---|---|---|
| tarK | S. aureus | ΔtarL mutant | To test for functional redundancy. Overexpression of tarK complemented the otherwise lethal tarL deletion, confirming they are redundant polymerases. | nih.gov |
| tarJ' | S. aureus | ΔtarIJ mutant | To test suppression of tarIJ lethality. Overexpression of tarJ' rescued the mutant, showing the native TarJ' expression is the limiting factor in the redundant pathway. | researchgate.net |
| GDH2 or gapB and DOG1 | S. cerevisiae | Phosphoglucose isomerase-deficient (pgi1) mutant | Pathway engineering to produce D-ribose and ribitol from glucose by redirecting flux into the pentose phosphate pathway. | nih.gov |
| rib operon | B. subtilis | Wild-type and production strains | Pathway engineering to increase the production of riboflavin, which shares the precursor ribulose-5-phosphate with the ribitol phosphate pathway. | mdpi.com |
Synthetic Biology and Biomedical Applications of D Ribitol 1 Phosphate 2
Engineered Microbial Production of D-Ribitol and its Phosphates
The baker's yeast Saccharomyces cerevisiae has been a primary focus for metabolic engineering due to its well-understood genetics and physiological characteristics. vtt.fi By manipulating its native metabolic pathways, researchers have successfully redirected the flow of carbon from glucose to produce five-carbon sugars and sugar alcohols, including D-ribitol.
The core strategy for producing ribitol (B610474) in S. cerevisiae involves modifying the pentose (B10789219) phosphate (B84403) pathway (PPP). vtt.finih.gov The PPP's primary functions are to generate NADPH and to produce precursors for nucleotide and amino acid biosynthesis, such as D-ribose 5-phosphate. vtt.fi
A key intervention is the disruption of transketolase activity. nih.govhelsinki.fi Transketolase is a crucial enzyme in the non-oxidative branch of the PPP that converts intermediates like D-xylulose 5-phosphate and D-ribose 5-phosphate into other sugar phosphates. nih.gov In strains of S. cerevisiae engineered to be deficient in transketolase, these pentose phosphates accumulate intracellularly. nih.govresearchgate.net This accumulation leads to the release of D-ribose, D-ribulose, and ribitol into the growth medium. nih.govresearchgate.net The formation of ribitol occurs when accumulated D-ribulose 5-phosphate is dephosphorylated to D-ribulose, which is then reduced to ribitol. nih.gov
Further enhancements have been achieved by introducing heterologous genes. For instance, expressing the xylitol (B92547) dehydrogenase-encoding gene (XYL2) from the yeast Pichia stipitis in a transketolase-deficient S. cerevisiae strain resulted in an 8.5-fold increase in the total amount of excreted ribitol and xylitol. nih.govresearchgate.net This enzyme facilitates the conversion of D-ribulose to ribitol. nih.gov
A significant bottleneck in the production of extracellular pentose sugars and their derivatives is the dephosphorylation of their corresponding sugar phosphates. nih.gov To address this, researchers have focused on overexpressing specific phosphatase enzymes. The DOG1 gene in S. cerevisiae encodes a 2-deoxyglucose-6-phosphate phosphatase (Dog1p), which is one of the few cytoplasmic phosphatases known to act on pentose phosphates. nih.govuniprot.org
Studies have shown that overexpressing the DOG1 gene in a transketolase-deficient strain that also expresses the XYL2 gene leads to a further 1.6-fold increase in ribitol production. nih.govresearchgate.net This enhancement is attributed to the higher activity of Dog1p towards D-ribose 5-phosphate and D-ribulose 5-phosphate compared to other native phosphatases like Dog2p. nih.gov The overexpression of DOG1 specifically boosts the production of ribitol and D-ribose, highlighting its efficiency in dephosphorylating the precursor pentose phosphates. vtt.finih.govhelsinki.fi
| Genetic Modification | Key Enzyme/Protein Affected | Metabolic Effect | Impact on Ribitol Production | Reference |
|---|---|---|---|---|
| Transketolase deficiency | Transketolase (TKL1, TKL2) | Accumulation of D-xylulose 5-phosphate and D-ribose 5-phosphate | Enables ribitol secretion | nih.gov |
| Expression of P. stipitis XYL2 gene | Xylitol Dehydrogenase (XDH) | Enhances conversion of D-ribulose to ribitol | 8.5-fold increase in total excreted sugar alcohols (ribitol and xylitol) | researchgate.net |
| Overexpression of DOG1 gene | 2-deoxyglucose-6-phosphate phosphatase (Dog1p) | Increases dephosphorylation of D-ribulose 5-phosphate | 1.6-fold additional increase in ribitol production | researchgate.net |
Chemical Synthesis of D-Ribitol 1-Phosphate(2-) Oligomers and Conjugates
The chemical synthesis of well-defined D-ribitol 1-phosphate(2-) oligomers is essential for studying their biological functions and for developing vaccines. universiteitleiden.nluniversiteitleiden.nl These synthetic oligomers mimic the structure of wall teichoic acids (WTAs) found in bacteria like Staphylococcus aureus. universiteitleiden.nl
Phosphoramidite (B1245037) chemistry is a standard and effective method for the stepwise synthesis of ribitol phosphate oligomers. universiteitleiden.nlnih.govnih.gov This approach involves the sequential coupling of a protected D-ribitol phosphoramidite building block to a growing oligomer chain. universiteitleiden.nlnih.gov
The process generally consists of a three-step cycle for each elongation step:
Coupling: The phosphoramidite group of the monomer building block is activated, typically by an activator like 4,5-dicyanoimidazole (B129182) (DCI), allowing it to react with a free hydroxyl group on the growing chain. universiteitleiden.nl
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester. universiteitleiden.nl
Deprotection: A temporary protecting group on the newly added unit is removed to liberate a hydroxyl group, making it ready for the next coupling cycle. universiteitleiden.nl
This stepwise oligomerization can be performed using both solution-phase and automated solid-phase synthesis (ASPS) approaches. universiteitleiden.nl ASPS, in particular, allows for the rapid assembly of longer WTA fragments, such as octa- and dodecamers. universiteitleiden.nl Following oligomerization, all protecting groups are removed to yield the final, free oligomer. nih.gov
Polysaccharides and related structures like ribitol phosphate oligomers are often T-cell independent antigens, which elicit a weak immune response. redalyc.org To enhance their immunogenicity, they are covalently attached to a carrier protein, creating a glycoconjugate vaccine. redalyc.org This strategy has been successfully applied to develop vaccines against encapsulated bacteria like Haemophilus influenzae type b and is a promising approach for S. aureus. redalyc.orgnih.gov
For D-ribitol 1-phosphate(2-) oligomers, a common strategy involves introducing a spacer molecule with a terminal functional group (e.g., an amino group) at one end of the oligomer. nih.gov This spacer facilitates conjugation to a carrier protein. One method uses oxime chemistry, where the ribitol phosphate oligomers are converted into keto derivatives and the carrier protein, such as bovine serum albumin (BSA), is functionalized with aminooxy groups. nih.gov The reaction between these two modified components forms a stable oxime linkage, resulting in a conjugate vaccine candidate. nih.gov These conjugates, presenting multiple copies of the ribitol phosphate antigen, can then be used to elicit a robust and protective antibody response against WTA-expressing bacteria like S. aureus. universiteitleiden.nluniversiteitleiden.nlnih.gov
D-Ribitol 1-Phosphate(2-) as a Target for Therapeutic Interventions
The metabolic pathways involving D-ribitol and its phosphorylated forms are emerging as targets for therapeutic interventions in both infectious diseases and genetic disorders.
In bacteria, the wall teichoic acid biosynthesis pathway is a prime target for new antibiotics. nih.gov WTAs, which are composed of poly-ribitol phosphate chains in S. aureus, are crucial for cell division, biofilm formation, and resistance to certain antibiotics like β-lactams. universiteitleiden.nlnih.gov Targeting the enzymes involved in the synthesis of CDP-ribitol (the activated precursor for WTA assembly) or the polymerase that assembles the chain could disrupt bacterial cell wall integrity and virulence. nih.gov
In humans, D-ribitol 1-phosphate was discovered to be a component of a specific sugar chain on dystroglycan, a protein vital for muscle integrity. glycoforum.gr.jp Mutations in the genes encoding enzymes responsible for the biosynthesis of CDP-ribitol, such as ISPD, lead to a group of muscular dystrophies known as dystroglycanopathies. glycoforum.gr.jp This is caused by defective glycosylation of dystroglycan. glycoforum.gr.jp This finding has opened up a new therapeutic avenue: substrate supplementation. Since the genetic defect in some of these conditions impairs the synthesis of CDP-ribitol, supplying it exogenously could potentially bypass the metabolic block and restore proper glycosylation. glycoforum.gr.jp However, due to the high polarity and low membrane permeability of CDP-ribitol, prodrugs have been developed. For example, tetraacetylated CDP-ribitol, a more membrane-permeable derivative, has been shown to ameliorate muscular dystrophy symptoms in mouse models. glycoforum.gr.jp Furthermore, oral administration of ribitol itself has shown therapeutic effects in mouse models with certain mutations, as it is a precursor in the CDP-ribitol synthesis pathway. glycoforum.gr.jp
Targeting Bacterial Wall Teichoic Acid Biosynthesis for Antimicrobial Development
The rise of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), presents a significant global health challenge, necessitating the discovery of novel antimicrobial targets. technion.ac.ilnih.govusda.gov One such promising target is the biosynthesis of wall teichoic acids (WTAs), which are anionic glycopolymers crucial for the viability and virulence of many Gram-positive pathogens. nih.govasm.org In S. aureus, WTAs are primarily polymers of poly(ribitol-phosphate) and are essential for host colonization, cell division, and resistance to certain antibiotics. technion.ac.ilasm.org
The biosynthetic pathway of WTA is a compelling target for new drugs because while the initial steps are non-essential for bacterial survival in laboratory settings, the later stages are conditionally essential. technion.ac.il This means that blocking the pathway after the initiation of polymer synthesis is lethal to the bacterium. This lethality is thought to be due to the accumulation of toxic lipid-linked intermediates or the depletion of essential lipid carriers required for other vital processes like peptidoglycan synthesis. technion.ac.il
D-ribitol 1-phosphate is a key precursor in the formation of the poly(ribitol-phosphate) backbone of S. aureus WTA. The synthesis of this backbone is a multi-step process involving several enzymes encoded by the tar (teichoic acid-ribitol) gene cluster. harvard.eduasm.org The process begins on the inner leaflet of the cytoplasmic membrane where a series of enzymatic reactions assemble the polymer on a bactoprenol (B83863) carrier lipid before it is transported to the cell surface and attached to the peptidoglycan. technion.ac.ilasm.org
Researchers have successfully developed cell-based screening assays to identify small molecule inhibitors of WTA biosynthesis. technion.ac.il These screens have led to the discovery of compounds like 1835F03 and its analog, targocil, which specifically inhibit TarG, a component of the ABC transporter responsible for exporting WTA to the cell surface. technion.ac.ilasm.orgharvard.edu Inhibition of this late-stage step in WTA biosynthesis has been shown to be bacteriostatic and can even re-sensitize MRSA to β-lactam antibiotics. nih.govharvard.edu This is because the presence of WTA is a factor in the high-level methicillin (B1676495) resistance of MRSA. nih.govasm.org
The development of inhibitors targeting the WTA pathway offers a multi-pronged therapeutic approach. Not only can these inhibitors directly hinder bacterial growth, but they can also diminish virulence and restore the effectiveness of existing antibiotics. usda.gov For instance, targocil-resistant S. aureus strains have demonstrated a significantly reduced ability to adhere to human corneal epithelial cells, suggesting that targeting WTA biosynthesis could also limit host colonization and tissue invasion. harvard.eduasm.org
Table 1: Inhibitors of Wall Teichoic Acid (WTA) Biosynthesis
| Inhibitor | Target | Mechanism of Action | Effect on S. aureus |
|---|---|---|---|
| 1835F03 | TarG | Inhibits the transmembrane component of the WTA ABC transporter. technion.ac.il | Bacteriostatic; inhibits growth of both methicillin-sensitive and methicillin-resistant strains. technion.ac.il |
| Targocil | TarG | An analog of 1835F03, it inhibits the late-stage export of WTA to the cell surface. asm.orgharvard.edu | Bacteriostatic; induces cell wall stress and reduces expression of key virulence genes. asm.org Re-sensitizes MRSA to β-lactam antibiotics. nih.gov |
Strategies to Modulate Ribitol-Phosphate Glycosylation in Dystroglycanopathies
Dystroglycanopathies are a group of inherited muscular dystrophies characterized by abnormal glycosylation of α-dystroglycan (α-DG), a key protein involved in linking the extracellular matrix to the cytoskeleton in muscle and nerve cells. nih.govglycoforum.gr.jpresearchgate.net This abnormal glycosylation impairs the ability of α-DG to bind to its ligands, such as laminin (B1169045), leading to progressive muscle weakness and, in many cases, central nervous system abnormalities. nih.govglycoforum.gr.jp
A significant breakthrough in understanding dystroglycanopathies was the discovery that a specific sugar chain structure on α-DG, containing tandem ribitol-phosphate units, is essential for its function. nih.govglycoforum.gr.jp This structure, known as matriglycan, is a repeating disaccharide of xylose and glucuronic acid. glycoforum.gr.jp The biosynthesis of this critical structure involves several enzymes, and mutations in the genes encoding these enzymes are responsible for a large subset of dystroglycanopathies. nih.gov
Key enzymes in this pathway include fukutin (FKTN) and fukutin-related protein (FKRP), which act as ribitol-phosphate transferases, and isoprenoid synthase domain-containing protein (ISPD), which synthesizes CDP-ribitol, the donor substrate for FKTN and FKRP. nih.gov Consequently, a deficiency in these enzymes leads to a "ribitol-phosphate deficient" state, preventing the proper formation of matriglycan. nih.govglycoforum.gr.jp
This detailed understanding of the molecular basis of these diseases has opened up new avenues for therapeutic intervention. One promising strategy is substrate supplementation. Since a lack of CDP-ribitol is a root cause in some dystroglycanopathies, providing an external source of its precursor, ribitol, has been explored. glycoforum.gr.jp
Oral administration of ribitol has been shown to increase the levels of CDP-ribitol in cells and tissues. glycoforum.gr.jpnih.gov In mouse models of FKRP-related muscular dystrophy, ribitol supplementation has been demonstrated to partially restore the functional glycosylation of α-DG. nih.gov This restoration of matriglycan leads to a significant improvement in muscle pathology, including reduced cardiac fibrosis, and enhanced skeletal and respiratory function. nih.gov
Furthermore, in fibroblasts from patients with ISPD mutations, ribitol supplementation has been observed to increase α-dystroglycan glycosylation. researchgate.net For ISPD-deficient muscular dystrophy, where the synthesis of CDP-ribitol is directly impaired, the development of CDP-ribitol prodrugs that can permeate the cell membrane and be converted to the active form intracellularly is another promising therapeutic approach. glycoforum.gr.jpglycoforum.gr.jp These strategies, aimed at modulating ribitol-phosphate glycosylation, offer hope for treating these debilitating genetic disorders. scielo.br
Table 2: Therapeutic Strategies for Modulating Ribitol-Phosphate Glycosylation in Dystroglycanopathies
| Therapeutic Strategy | Target Patient Population | Mechanism of Action | Observed Effects in Preclinical Models |
|---|---|---|---|
| Ribitol Supplementation | Patients with FKRP mutations. nih.gov | Increases the intracellular pool of CDP-ribitol, the substrate for FKRP. glycoforum.gr.jpnih.gov | Restores functional glycosylation of α-dystroglycan, improves muscle pathology and function in mouse models. nih.gov |
| CDP-Ribitol Prodrugs | Patients with ISPD deficiency. glycoforum.gr.jpglycoforum.gr.jp | Delivers CDP-ribitol into cells where it can be used for glycosylation. glycoforum.gr.jp | Ameliorates muscle lesions in an ISPD-deficient mouse model. glycoforum.gr.jp |
| ISPD Overexpression | Patients with FKRP mutations. nih.gov | Increases the endogenous synthesis of CDP-ribitol. nih.gov | Enhances ribitol-induced glycosylation of α-dystroglycan in a mouse model. nih.gov |
Exploration of Metabolic Reprogramming through Ribitol Supplementation in Cancer Research
Cancer cells exhibit profound metabolic alterations to support their rapid proliferation and survival. nih.gov This metabolic reprogramming, a hallmark of cancer, presents potential vulnerabilities that can be exploited for therapeutic purposes. mdpi.com Recent research has begun to explore the effects of the pentose alcohol ribitol on cancer cell metabolism, revealing its potential to modulate key metabolic pathways and enhance the efficacy of anti-cancer drugs. nih.govnih.gov
Studies in breast cancer cell lines have shown that ribitol supplementation leads to a distinct pattern of metabolic changes compared to other pentose sugars like ribose and xylitol. nih.govplos.org A key finding is that ribitol enhances glycolysis, the process of breaking down glucose for energy, leading to increased production of pyruvate (B1213749) and lactate (B86563). nih.govplos.org This is in contrast to ribose, which tends to improve oxidative phosphorylation. nih.govnih.gov
Ribitol supplementation has also been found to increase the levels of reduced glutathione (B108866) (GSH), an important antioxidant, which is associated with a decrease in oxidative stress. nih.govnih.gov Furthermore, ribitol treatment can enhance nucleotide biosynthesis, providing the building blocks for DNA and RNA synthesis necessary for cell proliferation. nih.govnih.gov
The ability of ribitol to reprogram cancer cell metabolism has led to investigations into its use in combination with other anti-cancer agents. The rationale is that by altering the metabolic state of cancer cells, ribitol could sensitize them to the effects of other drugs. mdpi.commdpi.com
Indeed, studies have shown that the combination of ribitol with the BET inhibitor JQ1 synergistically inhibits the proliferation and migration of triple-negative breast cancer cells. mdpi.comnih.gov This synergistic effect is associated with the downregulation of the oncoprotein c-Myc and anti-apoptotic proteins like Bcl-2, and the upregulation of the tumor suppressor p53. mdpi.comnih.gov Similarly, ribitol has been shown to synergize with the natural compound shikonin (B1681659) to promote apoptosis in breast cancer cells, a process linked to the downregulation of c-Myc and upregulation of p53. mdpi.com
These findings suggest that ribitol-induced metabolic reprogramming can create a therapeutic window for other anti-cancer drugs. mdpi.com By modulating pathways such as glycolysis and nucleotide synthesis, ribitol appears to alter the cellular environment in a way that enhances the pro-apoptotic and anti-proliferative effects of other compounds. mdpi.commdpi.com This approach of using metabolites to reprogram cancer cell metabolism represents a novel strategy for developing more effective combination therapies. nih.govmdpi.com
Table 3: Effects of Ribitol Supplementation on Cancer Cell Metabolism and Combination Therapy
| Metabolic Pathway | Effect of Ribitol Supplementation | Combination Therapy Synergy |
|---|---|---|
| Glycolysis | Enhanced, with increased pyruvate and lactate production. nih.govplos.org | Synergistic inhibition of breast cancer cell proliferation and migration with JQ1. mdpi.comnih.gov |
| Glutathione Metabolism | Increased levels of reduced glutathione (GSH). nih.govnih.gov | Enhanced apoptosis in breast cancer cells when combined with shikonin. mdpi.com |
| Nucleotide Biosynthesis | Enhanced purine (B94841) and pyrimidine (B1678525) synthesis. nih.govnih.gov | Downregulation of c-Myc and upregulation of p53 in combination with JQ1 and shikonin. mdpi.commdpi.comnih.gov |
| TCA Cycle | Dysregulation, with increased succinate (B1194679) and fumarate (B1241708), and decreased citrate (B86180). nih.govnih.gov | Altered glycolysis and gene expression related to cell death and survival with JQ1. mdpi.com |
Q & A
Q. What experimental designs are optimal for studying D-ribitol 1-phosphate(2−)’s role in bacterial cell wall biosynthesis?
- Methodological Answer : Use gene knockout strains (e.g., Bacillus subtilis lacking ribitol-phosphate dehydrogenase) and complement with plasmid-borne copies. Analyze cell wall integrity via lysozyme sensitivity assays and quantify teichoic acid content using colorimetric phosphate assays .
Methodological Frameworks for Research Design
-
PICOT Framework :
- Population : Bacterial or eukaryotic systems utilizing phosphorylated polyols.
- Intervention : Enzymatic inhibition or genetic manipulation of ribitol metabolism.
- Comparison : Wild-type vs. mutant strains or untreated vs. inhibitor-treated samples.
- Outcome : Quantify metabolic flux, structural integrity, or enzymatic activity.
- Time : Short-term (enzyme kinetics) vs. long-term (growth phenotype) analyses .
-
FINER Criteria :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
